![molecular formula C18H24O9 B12569760 Tris[(oxiran-2-yl)methyl] cyclohexane-1,2,4-tricarboxylate CAS No. 175972-06-2](/img/structure/B12569760.png)
Tris[(oxiran-2-yl)methyl] cyclohexane-1,2,4-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris[(oxiran-2-yl)methyl] cyclohexane-1,2,4-tricarboxylate is a chemical compound known for its unique structure and versatile applications. It consists of a cyclohexane ring substituted with three oxirane (epoxide) groups and three carboxylate groups. This compound is often used in the synthesis of advanced materials and as a curing agent in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris[(oxiran-2-yl)methyl] cyclohexane-1,2,4-tricarboxylate typically involves a multi-step process. One common method includes the reaction of cyclohexane-1,2,4-tricarboxylic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a catalyst.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Tris[(oxiran-2-yl)methyl] cyclohexane-1,2,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The epoxide groups can be oxidized to form diols.
Reduction: The carboxylate groups can be reduced to alcohols.
Substitution: The epoxide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide groups under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tris[(oxiran-2-yl)methyl] cyclohexane-1,2,4-tricarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of materials.
Biology: Employed in the synthesis of biocompatible materials for drug delivery systems.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized as a curing agent in the production of coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of Tris[(oxiran-2-yl)methyl] cyclohexane-1,2,4-tricarboxylate involves the reactivity of its epoxide and carboxylate groups. The epoxide groups can undergo ring-opening reactions with nucleophiles, leading to the formation of new chemical bonds. The carboxylate groups can participate in various chemical transformations, contributing to the compound’s versatility in different applications.
Comparación Con Compuestos Similares
Similar Compounds
- Tris[(oxiran-2-yl)methyl] benzene-1,3,5-tricarboxylate
- Tris[(oxiran-2-yl)methyl] propane-1,2,3-tricarboxylate
Uniqueness
Tris[(oxiran-2-yl)methyl] cyclohexane-1,2,4-tricarboxylate is unique due to its cyclohexane core, which provides enhanced stability and rigidity compared to similar compounds with benzene or propane cores. This structural difference can lead to variations in reactivity and application potential, making it a valuable compound in various fields.
Propiedades
Número CAS |
175972-06-2 |
|---|---|
Fórmula molecular |
C18H24O9 |
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
tris(oxiran-2-ylmethyl) cyclohexane-1,2,4-tricarboxylate |
InChI |
InChI=1S/C18H24O9/c19-16(25-7-11-4-22-11)10-1-2-14(17(20)26-8-12-5-23-12)15(3-10)18(21)27-9-13-6-24-13/h10-15H,1-9H2 |
Clave InChI |
PMXJJOGDMJFFJK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(CC1C(=O)OCC2CO2)C(=O)OCC3CO3)C(=O)OCC4CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



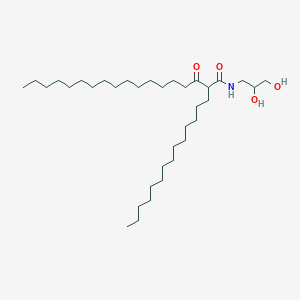
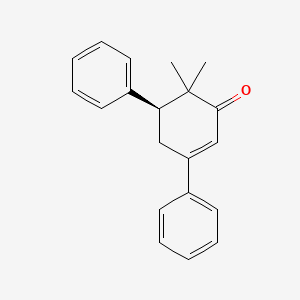

![ethyl 3-[[4-[4-(N'-ethoxycarbonylcarbamimidoyl)phenyl]-1,3-thiazol-2-yl]-[1-(2-ethoxy-2-oxoethyl)piperidin-4-yl]amino]propanoate](/img/structure/B12569705.png)

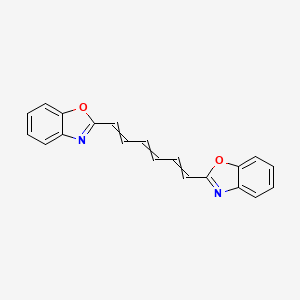
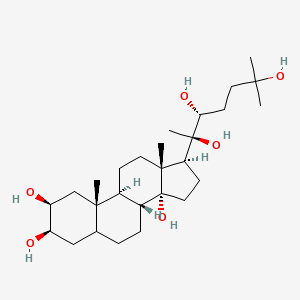
![Ethyl 2-amino-3-[tri(propan-2-yl)silyl]benzoate](/img/structure/B12569723.png)
![(2-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl]amino}phenyl)(pyrrolidin-1-yl)methanone](/img/structure/B12569737.png)
![2-Pyridinecarboxamide, 6,6',6''-[nitrilotris(methylene)]tris[N,N-diethyl-](/img/structure/B12569750.png)
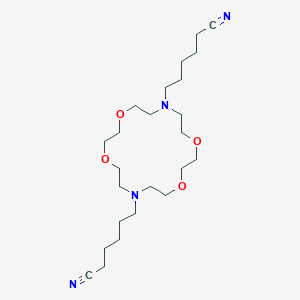

![Ethyl 3-bromo-7-oxo-7lambda~5~-thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12569768.png)
